Otilonium

Beschreibung

Eigenschaften

CAS-Nummer |

105360-89-2 |

|---|---|

Molekularformel |

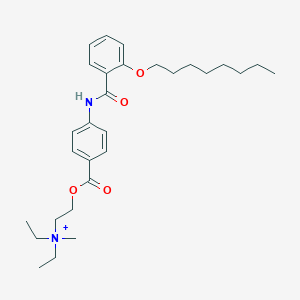

C29H43N2O4+ |

Molekulargewicht |

483.7 g/mol |

IUPAC-Name |

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |

InChI |

InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |

InChI-Schlüssel |

NQHNLNLJPDMBFN-UHFFFAOYSA-O |

SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |

Kanonische SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |

Andere CAS-Nummern |

105360-89-2 |

Synonyme |

N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Otilonium Bromide's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily employed in the treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a multifaceted mechanism of action targeting the smooth muscle of the gastrointestinal tract. Unlike systemically absorbed drugs, otilonium bromide exhibits low systemic absorption, concentrating its effects locally within the gut. This localized action minimizes systemic side effects and enhances its therapeutic index for gastrointestinal disorders.[1][2][3][4] This guide provides a comprehensive overview of the molecular and cellular mechanisms by which otilonium bromide exerts its effects on smooth muscle, with a focus on its interactions with ion channels and receptors.

Core Mechanisms of Action

Otilonium bromide's spasmolytic effects are not attributable to a single molecular target but rather to a combination of actions on several key components involved in smooth muscle contraction.[3][5][6] The primary mechanisms include:

-

Blockade of L-type Calcium Channels: Otilonium bromide potently inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels, a critical step in the initiation and maintenance of smooth muscle contraction.[1][5][6][7][8][9]

-

Modulation of Muscarinic Receptors: The compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting cholinergic-mediated smooth muscle spasms.[1][10][11]

-

Antagonism of Tachykinin NK2 Receptors: Otilonium bromide also demonstrates antagonistic properties at tachykinin NK2 receptors, which are involved in excitatory neurotransmission and smooth muscle contraction in the gut.[5][6][10]

These synergistic actions collectively contribute to the relaxation of gastrointestinal smooth muscle, alleviating the symptoms of abdominal pain and cramping characteristic of IBS.

Interaction with Calcium Channels

L-type Calcium Channels

The blockade of L-type calcium channels is a cornerstone of otilonium bromide's mechanism of action.[1][5][6][7][8][9] In human intestinal smooth muscle cells, otilonium bromide has been shown to inhibit L-type calcium current in a concentration-dependent manner.[5][7] This inhibition of calcium entry directly interferes with the calcium-calmodulin-myosin light chain kinase pathway, which is essential for the phosphorylation of myosin and subsequent muscle contraction.

T-type Calcium Channels

In addition to its effects on L-type channels, otilonium bromide has been found to inhibit T-type calcium channels.[5][11] While L-type channels are primarily involved in sustained contractions, T-type channels are thought to play a role in the initial phase of smooth muscle activation. The dual blockade of both L- and T-type calcium channels may contribute to the broad spasmolytic efficacy of otilonium bromide.[5]

Data Presentation: Otilonium Bromide Activity on Calcium Channels

| Channel Type | Preparation | Method | Parameter | Value | Reference |

| L-type Ca2+ | Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition | 25% at 0.9 µM, 90% at 9 µM | [5][7] |

| L-type Ca2+ | Rat Colonic Smooth Muscle Cells | Patch Clamp | EC50 | 885 nM | [7] |

| L-type Ca2+ | Human Sigmoid Colon Smooth Muscle Cells | Calcium Imaging (KCl-induced) | IC50 | 0.2 µM | [8] |

| T-type Ca2+ (CaV3.1) | HEK293 Cells | Patch Clamp | IC50 | 4.9 ± 0.6 µM | [11] |

| T-type Ca2+ (CaV3.2) | HEK293 Cells | Patch Clamp | IC50 | 4.1 ± 0.6 µM | [11] |

| T-type Ca2+ (CaV3.3) | HEK293 Cells | Patch Clamp | IC50 | 1.3 ± 0.2 µM | [11] |

Interaction with Muscarinic Receptors

Otilonium bromide exhibits a notable affinity for muscarinic acetylcholine receptors, acting as a competitive antagonist.[1][10][11] This antimuscarinic action is crucial for its efficacy in mitigating the effects of acetylcholine, a primary excitatory neurotransmitter in the gut that induces smooth muscle contraction. Receptor binding studies have demonstrated that otilonium bromide binds to multiple muscarinic receptor subtypes (M1, M2, M4, and M5) with sub-micromolar affinity.[11] Its interaction with M3 receptors, which are prominently expressed on smooth muscle cells and mediate contraction, is particularly relevant to its spasmolytic effect.[1][12][13]

Data Presentation: Otilonium Bromide Affinity for Muscarinic Receptors

| Receptor Subtype | Preparation | Method | Parameter | Value | Reference |

| M1 | Rat Brain | Radioligand Binding | Ki | 0.45 µM | [11] |

| M2 | Rat Heart | Radioligand Binding | Ki | 0.22 µM | [11] |

| M2 | Rat Colon | Radioligand Binding | IC50 | 1220 nM | [11] |

| M3 | Human Colonic Crypts | Calcium Imaging (ACh-induced) | IC50 | 880 nM | [1][2] |

| M4 | Rat Brain | Radioligand Binding | Ki | 0.56 µM | [11] |

| M5 | - | Radioligand Binding | Ki | 0.19 µM | [11] |

Interaction with Tachykinin NK2 Receptors

Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in regulating intestinal motility and visceral sensitivity. They exert their effects through neurokinin receptors, with the NK2 receptor being a key mediator of smooth muscle contraction in the colon. Otilonium bromide has been shown to act as a non-competitive antagonist at tachykinin NK2 receptors.[10] This action contributes to its overall spasmolytic profile by dampening the excitatory signals mediated by tachykinins.

Data Presentation: Otilonium Bromide Activity at Tachykinin NK2 Receptors

| Preparation | Method | Parameter | Value | Reference |

| CHO Cells (human NK2 receptor) | Radioligand Binding ([125I]NKA) | Ki | 7.2 µM | [6][10] |

| CHO Cells (human NK2 receptor) | Radioligand Binding ([3H]SR 48968) | Ki | 2.2 µM | [6][10] |

| Guinea-pig Colon Circular Muscle | Sucrose Gap (NKA-induced depolarization) | IC50 | 41 µM | [6] |

| Guinea-pig Colon Circular Muscle | Sucrose Gap (NKA-induced contraction) | IC50 | 45 µM | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Otilonium Bromide's Action on Smooth Muscle Contraction

Caption: Otilonium Bromide's multi-target mechanism on smooth muscle.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp analysis of Otilonium Bromide.

Experimental Workflow for Calcium Imaging

Caption: Workflow for calcium imaging of Otilonium Bromide's effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is adapted from methodologies used to study the effects of otilonium bromide on ion channels in smooth muscle cells.

-

Cell Isolation: Smooth muscle cells are enzymatically dissociated from fresh tissue samples (e.g., human jejunum or rat colon).

-

Solutions:

-

Extracellular Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg; pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

Gigaohm seals are formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

L-type calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV.

-

-

Drug Application: Otilonium bromide is applied to the bath solution at varying concentrations to determine its effect on the recorded currents.

Calcium Imaging with Fura-2 AM

This protocol is based on standard procedures for measuring intracellular calcium concentrations in response to stimuli.

-

Cell Preparation: Smooth muscle cells are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Imaging:

-

The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

-

-

Experimental Procedure:

-

A baseline fluorescence ratio is established.

-

An agonist (e.g., acetylcholine, neurokinin A, or KCl) is added to elicit a calcium response.

-

After washout, otilonium bromide is added, and the agonist stimulation is repeated to assess the inhibitory effect of otilonium bromide.

-

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of otilonium bromide to muscarinic or tachykinin receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissue homogenates or cultured cells.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.

-

Competition Binding:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled otilonium bromide are added to compete for binding with the radioligand.

-

-

Separation and Counting:

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of otilonium bromide that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibitory constant (Ki).

Conclusion

Otilonium bromide's clinical efficacy as a spasmolytic agent is underpinned by a sophisticated and synergistic mechanism of action at the cellular and molecular levels. Its ability to concurrently block L-type and T-type calcium channels, antagonize muscarinic receptors, and inhibit tachykinin NK2 receptors provides a multi-pronged approach to reducing smooth muscle hypercontractility in the gastrointestinal tract. The localized action of otilonium bromide further enhances its therapeutic utility by minimizing systemic exposure and associated side effects. This in-depth understanding of its pharmacological profile is crucial for the continued development and optimization of therapies for functional bowel disorders like IBS.

References

- 1. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of otilonium bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Kinetics of L-Type Calcium Channel Inhibition by Otilonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, widely utilized in the management of irritable bowel syndrome (IBS).[1] Its therapeutic efficacy is largely attributed to its localized action on the smooth muscle of the gastrointestinal tract.[2] A primary mechanism underlying its relaxant effect is the inhibition of L-type calcium channels, which play a pivotal role in initiating smooth muscle contraction.[2][3][4] This technical guide provides an in-depth analysis of the kinetics and mechanism of L-type calcium channel inhibition by otilonium bromide, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Analysis of Otilonium Bromide's Inhibitory Action

The inhibitory potency of otilonium bromide on L-type calcium channels has been quantified across various experimental models. The following table summarizes the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

| Parameter | Value | Experimental Model | Measurement | Reference |

| EC50 | 3.6 µM | Human Cultured Colonic Smooth Muscle Cells (HCSMCs) | Inhibition of KCl-induced nifedipine-sensitive calcium transients | [1][5] |

| EC50 | 4.0 µM | Human Cultured Colonic Smooth Muscle Cells (HCSMCs) | Inhibition of BayK8644-induced nifedipine-sensitive calcium transients | [1][5] |

| EC50 | 885 nM | Isolated Rat Colonic Smooth Muscle Cells | Inhibition of inward L-type Ca2+ current | [5][6] |

| IC50 | 0.2 µM | Isolated Human Sigmoid Colon Smooth Muscle Cells | Inhibition of KCl-induced calcium transients | [5][7] |

| IC50 | 2.3 µM | HEK293 Cells expressing CaV1.2 | Inhibition of L-type calcium channels | [8] |

| IC50 | 880 nM | Isolated Human Colonic Crypts | Inhibition of acetylcholine-induced calcium signal increase | [9] |

| % Inhibition | 25% at 0.9 µM | Human Jejunal Circular Smooth Muscle Cells | Inhibition of L-type Ca2+ current | [2][10][11] |

| % Inhibition | 90% at 9 µM | Human Jejunal Circular Smooth Muscle Cells | Inhibition of L-type Ca2+ current | [2][10][11] |

While the dose-dependent inhibitory effects of otilonium bromide are well-documented, specific kinetic parameters such as on-rate and off-rate constants for its binding to L-type calcium channels are not extensively detailed in the available literature. However, studies on its effects on T-type calcium channels have shown reversible blockade, suggesting a dynamic and non-permanent interaction.[5]

Experimental Protocols

The characterization of otilonium bromide's interaction with L-type calcium channels predominantly relies on two key experimental techniques: patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ionic currents flowing through L-type calcium channels in isolated cells.

Objective: To quantify the inhibitory effect of otilonium bromide on L-type calcium channel currents.

Cell Preparation:

-

Human or animal (e.g., rat) colonic smooth muscle cells are enzymatically isolated and cultured.

-

Alternatively, human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the subunits of the human L-type calcium channel (e.g., α1C).[2][10]

Recording Configuration:

-

The whole-cell patch-clamp configuration is established using a glass micropipette.[2][10] The amphotericin perforated patch technique can also be used to maintain the intracellular environment.[6]

Solutions:

-

External Solution (in mM): Typically contains a high concentration of BaCl2 or CaCl2 as the charge carrier, along with other salts to maintain osmolarity and pH (e.g., TEA-Cl, HEPES). Sodium and potassium channel blockers are often included to isolate the calcium current.

-

Internal (Pipette) Solution (in mM): Contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium currents from inside the cell, along with a calcium chelator (e.g., EGTA) and ATP to support channel function.

Voltage Protocol:

-

The cell membrane potential is held at a negative potential (e.g., -70 mV) to ensure the channels are in a closed, resting state.[6]

-

Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels and elicit an inward current.[6]

-

A current-voltage relationship is established by applying a series of depolarizing steps.

-

Otilonium bromide is applied to the external solution at varying concentrations.[5]

-

The voltage protocol is repeated in the presence of the drug to measure the extent of current inhibition.

Data Analysis:

-

The peak inward current at each voltage step is measured before and after drug application.

-

Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of otilonium bromide to calculate the IC50 or EC50 value.[6]

Calcium Imaging

This method is used to measure changes in intracellular calcium concentration in response to stimuli that open L-type calcium channels.

Objective: To assess the effect of otilonium bromide on calcium influx through L-type calcium channels.

Cell Preparation:

-

Isolated human or animal colonic smooth muscle cells are cultured on glass coverslips.[1]

Calcium Indicator Loading:

-

Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to calcium.

Experimental Procedure:

-

The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence microscopy.

-

Cells are continuously perfused with a physiological salt solution.

-

A baseline fluorescence measurement is recorded.

-

L-type calcium channels are activated by applying a depolarizing stimulus, such as a high concentration of KCl, or an L-type channel agonist like BayK8644.[1][5] This leads to calcium influx and an increase in the fluorescence signal.

-

After a washout period, the cells are pre-incubated with varying concentrations of otilonium bromide.

-

The depolarizing stimulus is reapplied in the presence of the drug, and the change in fluorescence is recorded.

Data Analysis:

-

The change in intracellular calcium concentration is quantified by the change in fluorescence intensity or the ratio of fluorescence at two different excitation wavelengths.

-

The inhibitory effect of otilonium bromide is determined by comparing the calcium transient in the absence and presence of the drug.

-

Dose-response curves are constructed to determine the EC50 value for the inhibition of the calcium transient.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Type Calcium Channel Inhibition

Caption: Otilonium Bromide's inhibition of L-type calcium channels.

Workflow for Patch-Clamp Analysis of L-Type Channel Inhibition

Caption: Workflow for electrophysiological analysis of channel inhibition.

Conclusion

Otilonium bromide is a potent inhibitor of L-type calcium channels in gastrointestinal smooth muscle cells. This inhibitory action is a cornerstone of its spasmolytic effect. While the dose-dependent nature of this inhibition is well-characterized through electrophysiological and calcium imaging studies, a deeper investigation into the precise binding kinetics, including on/off rates and the state-dependency of the block, would further elucidate its mechanism of action and could inform the development of future therapeutics for gastrointestinal motility disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Otilonium Bromide? [synapse.patsnap.com]

Otilonium Bromide: A Deep Dive into its T-Type Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the T-type calcium channel blocking properties of Otilonium bromide (OB), a quaternary ammonium (B1175870) derivative with spasmolytic activity used in the treatment of Irritable Bowel Syndrome (IBS). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of T-Type Calcium Channels and Otilonium Bromide's Mechanism of Action

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels) play a significant role in regulating cellular excitability and signaling in various tissues, including gastrointestinal smooth muscle and sensory neurons.[1][2] The three subtypes of T-type channels are Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).[3][4]

Otilonium bromide's therapeutic efficacy in IBS is attributed to its multifaceted mechanism of action, which includes the blockade of L-type calcium channels, muscarinic receptors, and tachykinin NK2 receptors.[5][6] Emerging evidence has highlighted its significant inhibitory effect on T-type calcium channels, contributing to its spasmolytic and potential analgesic properties.[3][4][5] This targeted action on T-type channels may explain its enhanced clinical effectiveness compared to selective L-type calcium channel blockers.[3][4]

Quantitative Analysis of Otilonium Bromide's T-Type Calcium Channel Blockade

Electrophysiological studies have quantified the inhibitory effects of Otilonium bromide on the three T-type calcium channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a differential affinity of OB for each subtype, with a notably higher potency for Cav3.3.

| T-Type Channel Subtype | IC50 (nM) | Slope (Hill Coefficient) | Reference |

| Cav3.1 (α1G) | 774 ± 109 | 1.54 ± 0.14 | [3] |

| Cav3.2 (α1H) | 1070 ± 269 | 1.11 ± 0.08 | [3] |

| Cav3.3 (α1I) | 451 ± 90 | 1.23 ± 0.07 | [3] |

| L-Type Channel (for comparison) | 885 | Not Specified | [7] |

| Spontaneous Contractions (human sigmoid) | 49.9 | Not Specified | [8] |

| Stretch-induced Tone (human sigmoid) | 10.7 | Not Specified | [8] |

| KCl-induced Ca2+ transients (human colon) | 200 | Not Specified | [8] |

Table 1: Quantitative data on the inhibitory effects of Otilonium bromide.

Experimental Protocols: Elucidating the Mechanism

The primary methodology for characterizing the T-type calcium channel blocking properties of Otilonium bromide has been the whole-cell patch-clamp technique performed on Human Embryonic Kidney (HEK293) cells heterologously expressing specific T-type calcium channel α1 subunits.

Cell Culture and Transfection

-

Cell Line: HEK293 cells are utilized as a standard expression system.[3][4]

-

Transfection: Cells are transiently co-transfected with cDNAs encoding one of the T-type calcium channel alpha subunits (Cav3.1, Cav3.2, or Cav3.3) and a green fluorescent protein (pEGFP-C1) to identify transfected cells. Lipofectamine 2000 is a commonly used transfection reagent.[3]

-

Culture Conditions: Transfected cells are typically cultured for 48 hours before electrophysiological recordings.[3]

Electrophysiology: Whole-Cell Patch-Clamp

-

Configuration: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents across the entire cell membrane.[3][4][9]

-

Solutions:

-

External Solution (in mM): Specific compositions are used to isolate calcium currents, which may include NaCl, CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to physiological levels.

-

Internal (Pipette) Solution (in mM): Typically contains CsCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted.

-

-

Recording Parameters:

-

Holding Potential: Cells are held at a negative potential (e.g., -100 mV or -120 mV) to ensure the availability of T-type channels for activation.[3]

-

Test Pulses: Depolarizing voltage steps are applied to elicit T-type channel currents. The peak inward current is typically observed at around -30 mV to -50 mV.[3]

-

Data Acquisition: Currents are recorded using an amplifier and data acquisition software. Leak subtraction protocols (e.g., P/N) are often applied to improve signal quality.[3]

-

-

Drug Application: Otilonium bromide is applied to the cells via the extracellular solution at varying concentrations (typically ranging from 10⁻⁸ to 10⁻⁵ M) to determine its effect on the T-type channel currents.[3][4] Washout experiments are performed to assess the reversibility of the block.[3]

Visualizing the Molecular Interactions and Experimental Design

Signaling Pathway of Otilonium Bromide in Gastrointestinal Smooth Muscle

The following diagram illustrates the proposed mechanism by which Otilonium bromide modulates gastrointestinal smooth muscle contractility through its action on T-type calcium channels.

Caption: Otilonium bromide's blockade of T-type calcium channels.

Workflow for Investigating T-Type Channel Blockade

This diagram outlines the typical experimental workflow used to assess the inhibitory effects of a compound like Otilonium bromide on T-type calcium channels.

Caption: Workflow for electrophysiological analysis of channel blockers.

Role of T-Type Channels in Visceral Pain Signaling

T-type calcium channels, particularly the Cav3.2 subtype, are implicated in the pathophysiology of chronic visceral pain, a key symptom of IBS.[10][11] Their expression in colonic nociceptive primary afferent neurons suggests they contribute to exaggerated pain perception.[10]

Caption: T-type channels in visceral pain signaling.

Conclusion and Future Directions

Otilonium bromide's inhibitory action on T-type calcium channels represents a significant component of its therapeutic profile for IBS. The quantitative data and experimental evidence robustly support this mechanism. The preferential blockade of the Cav3.3 subtype and the effects on Cav3.1 and Cav3.2 at clinically relevant concentrations underscore the importance of this interaction.[3]

Future research should aim to further elucidate the precise binding site of Otilonium bromide on the different T-type channel isoforms. Additionally, exploring the downstream signaling consequences of T-type channel blockade in both smooth muscle and neuronal cells will provide a more complete understanding of its spasmolytic and analgesic effects. The development of more selective T-type channel modulators, guided by the understanding of compounds like Otilonium bromide, holds promise for novel therapies for gastrointestinal motility and pain disorders.

References

- 1. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Otilonium bromide - Wikipedia [en.wikipedia.org]

- 7. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. T-type calcium channels contribute to colonic hypersensitivity in a rat model of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Otilonium bromide muscarinic receptor subtype selectivity

An In-Depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of Otilonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the treatment of Irritable Bowel Syndrome (IBS).[1] Its therapeutic efficacy is attributed to a complex mechanism of action that includes modulation of calcium channels and antagonism at specific neurotransmitter receptors.[1][2] A critical component of its pharmacological profile is its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive analysis of the subtype selectivity of otilonium bromide for the M1, M2, M3, M4, and M5 muscarinic receptors. It consolidates quantitative binding and functional data, details the experimental protocols used to derive this data, and visualizes the associated signaling pathways to offer a clear perspective for research and development professionals.

Quantitative Analysis of Muscarinic Receptor Interaction

The interaction of otilonium bromide with muscarinic receptor subtypes has been characterized through various radioligand binding and functional assays. The compound exhibits affinity for multiple subtypes, primarily in the sub-micromolar to micromolar range.

Binding Affinity

Radioligand binding studies are fundamental in determining the affinity of a compound for a specific receptor. These experiments measure the concentration of the unlabeled drug (otilonium bromide) required to displace a specific radiolabeled ligand from the receptor. A study investigating the interaction of otilonium bromide with 63 different receptors and ion channels found that it binds with sub-micromolar affinity to M1, M2, M4, and M5 muscarinic receptors.[3]

The half-maximal inhibitory concentration (IC50) values from competitive binding assays are summarized below.

Table 1: Otilonium Bromide Binding Affinities (IC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Reference Compound | Tissue/Cell Source | Reference |

| M1 | 200 | Pirenzepine | Rat Cerebral Cortex | [4] |

| M2 | 1220 | Atropine | Rat Heart | [4] |

| M3 | No significant inhibition at nM level | 4-DAMP | Rat Salivary Gland | [4] |

| M4 | 220 | Atropine | Rat Striatum | [4] |

| M5 | 160 | Atropine | hM5 transfected CHO cells | [4] |

Note: The original study screened for inhibition at 1 µM. IC50 values were determined for receptors showing >50% inhibition at this concentration.[4]

Functional Antagonism

Functional assays measure the ability of a compound to inhibit a receptor-mediated physiological response. For otilonium bromide, these studies have focused on its ability to antagonize agonist-induced calcium mobilization and smooth muscle contraction, which are key events downstream of muscarinic receptor activation, particularly the M3 subtype.

In studies using isolated human colonic crypts, where acetylcholine (ACh)-induced calcium signals are mediated by M3 receptors, otilonium bromide inhibited these signals in a dose-dependent manner.[5][6] Similar inhibitory effects were observed in Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHO-M3 cells).[6][7] Further studies in human cultured colonic smooth muscle cells and guinea-pig colon circular muscle have confirmed its functional antagonism of muscarinic receptor-mediated responses.[8][9]

Table 2: Otilonium Bromide Functional Antagonism at Muscarinic Receptors

| Assay Type | Endpoint Measured | Agonist | IC50 / EC50 (µM) | Tissue/Cell Source | Reference |

| Calcium Imaging | Inhibition of Ca²⁺ mobilization | Acetylcholine | 0.88 | Isolated Human Colonic Crypts | [6][7] |

| Calcium Imaging | Inhibition of Ca²⁺ mobilization | Acetylcholine | Not specified, but effective | CHO-M3 cells | [6] |

| Calcium Imaging | Inhibition of Ca²⁺ transients | Carbachol | 8.4 | Human Colonic Smooth Muscle Cells | [9] |

| Sucrose Gap | Inhibition of membrane depolarization | Methacholine | 4.1 | Guinea-pig Proximal Colon | [8] |

| Sucrose Gap | Inhibition of contraction | Methacholine | 3.7 | Guinea-pig Proximal Colon | [8] |

Experimental Protocols

The quantitative data presented were generated using standardized and validated pharmacological assays. The following sections detail the methodologies for competitive radioligand binding and functional calcium imaging assays.

Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor subtype.[10][11]

Objective: To determine the concentration of otilonium bromide that inhibits 50% of the specific binding of a radiolabeled antagonist to a specific muscarinic receptor subtype.

Materials:

-

Receptor Source: Membranes from tissues or cultured cells expressing a high density of a single muscarinic receptor subtype (e.g., rat cerebral cortex for M1, CHO cells transfected with the human M5 receptor).[4][11]

-

Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-Pirenzepine for M1 or [³H]-QNB for general muscarinic binding.[11]

-

Test Compound: Otilonium bromide, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

-

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.[12]

Workflow:

Functional Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization following receptor activation, a key functional response for Gq-coupled receptors like M3. The inhibitory effect of otilonium bromide is quantified.[5][6]

Objective: To determine the concentration of otilonium bromide that inhibits 50% of the agonist-induced increase in intracellular calcium.

Materials:

-

Cell Source: Isolated human colonic crypts or CHO cells stably expressing the human M3 receptor (CHO-M3).[6]

-

Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fura-2 AM.

-

Agonist: Acetylcholine (ACh) or Carbachol.

-

Test Compound: Otilonium bromide, serially diluted.

-

Buffer: Krebs-Henseleit solution or similar physiological buffer.

-

Equipment: Fluorescence imaging system (microscope with appropriate filters), perfusion system.

Workflow:

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into two main families based on their G-protein coupling and subsequent downstream signaling cascades.[13][14] Otilonium bromide's antagonist activity at these receptors blocks the initiation of these pathways.

M1, M3, and M5 Receptor Signaling (Gq/11-coupled)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family.[13][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16][17] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[18] The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses like smooth muscle contraction and glandular secretion.[16][19]

M2 and M4 Receptor Signaling (Gi/o-coupled)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family.[14][20] Upon activation by acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[13][21] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[20] This leads to potassium efflux, hyperpolarization of the cell membrane, and an overall inhibitory effect on cellular excitability, such as slowing the heart rate.[15][20]

Conclusion

Otilonium bromide demonstrates a complex interaction profile with muscarinic acetylcholine receptors. Binding data indicates a notable affinity for M1, M4, and M5 subtypes in the sub-micromolar range, with a lower affinity for the M2 subtype.[4] While direct high-affinity binding to the M3 receptor was not observed in the cited screening study, functional assays unequivocally demonstrate that otilonium bromide potently antagonizes M3-mediated responses, such as calcium mobilization and smooth muscle contraction, in physiologically relevant tissues like the human colon.[6][7][8]

This suggests that otilonium bromide's spasmolytic effects in the gut are significantly driven by its functional antagonism at M3 receptors on smooth muscle and epithelial cells, in addition to its well-documented effects on L-type calcium channels.[2][22] The antagonism at other muscarinic subtypes may also contribute to its overall therapeutic profile. This detailed understanding of otilonium bromide's subtype selectivity is crucial for the rational design of future therapeutic agents and for refining its clinical application in gastrointestinal disorders.

References

- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor binding profile of Otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]

- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 16. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 20. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. axonmedchem.com [axonmedchem.com]

Tachykinin NK2 Receptor Antagonism by Otilonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with spasmolytic properties, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes the blockade of L-type and T-type calcium channels, interference with muscarinic responses, and notably, antagonism of the tachykinin NK2 receptor.[1][2] This technical guide provides an in-depth exploration of the interaction between otilonium bromide and the tachykinin NK2 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. Tachykinin NK2 receptors, predominantly expressed on smooth muscle cells in the gastrointestinal tract, are key mediators of intestinal motility.[3] Their antagonism by otilonium bromide is a critical component of its efficacy in managing symptoms of hypermotility.[4]

Quantitative Data on Otilonium Bromide's NK2 Receptor Antagonism

The affinity and potency of otilonium bromide at the tachykinin NK2 receptor have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from radioligand binding and functional studies.

| Radioligand Binding Assays | Receptor Source | Radioligand | Test Compound | Ki (μM) | Reference |

| Competitive Binding | CHO cells transfected with human NK2 receptor | [¹²⁵I]neurokinin A (agonist) | Otilonium Bromide | 7.2 | [5] |

| Competitive Binding | CHO cells transfected with human NK2 receptor | [³H]SR 48968 (antagonist) | Otilonium Bromide | 2.2 | [5] |

| Functional Assays | Tissue/Cell Preparation | Agonist | Measured Response | Test Compound | IC50 (μM) | Reference |

| Membrane Depolarization | Guinea-pig proximal colon circular muscle | [βAla⁸]neurokinin A (4-10) | Inhibition of depolarization | Otilonium Bromide | 38 | [5] |

| Muscle Contraction | Guinea-pig proximal colon circular muscle | [βAla⁸]neurokinin A (4-10) | Inhibition of contraction | Otilonium Bromide | 45 | [5] |

| Membrane Depolarization (in the presence of nifedipine) | Guinea-pig proximal colon circular muscle | [βAla⁸]neurokinin A (4-10) | Inhibition of depolarization | Otilonium Bromide | 41 | [5] |

| Receptor Internalization | Human colonic smooth muscle cells | [βAla⁸]NKA(4-10) | Inhibition of internalization | Otilonium Bromide | 0.59 | [2] |

Signaling Pathways

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs protein pathways.[6][7] Activation by its endogenous ligand, neurokinin A (NKA), initiates a cascade of intracellular events leading to smooth muscle contraction. Otilonium bromide acts as a direct antagonist at this receptor, blocking the initiation of this signaling cascade.

Experimental Protocols

Radioligand Binding Assay for NK2 Receptor

This protocol outlines a competitive binding assay to determine the affinity of otilonium bromide for the tachykinin NK2 receptor.

Materials and Reagents:

-

Cell membranes from a cell line expressing human recombinant NK2 receptors.

-

Radioligand: [¹²⁵I]-Neurokinin A or [³H]-SR 48968.

-

Unlabeled competitor: Otilonium Bromide.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen aliquots of cell membranes expressing the NK2 receptor on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate to a final volume of 250 µL:

-

Total Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of binding buffer.

-

Non-specific Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of an unlabeled NK2 receptor ligand (e.g., 10 µM NKA).

-

Competition Binding: 150 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of otilonium bromide.

-

-

Incubation: Incubate the plate at room temperature (e.g., 23-30°C) for a predetermined time (e.g., 60-180 minutes) with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.

-

Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of otilonium bromide. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Colon Smooth Muscle Contraction

This protocol describes an ex vivo functional assay to evaluate the antagonistic effect of otilonium bromide on NK2 receptor-mediated smooth muscle contraction.

Materials and Reagents:

-

Male guinea pigs (e.g., 250-350 g).

-

Krebs-Ringer solution (composition in mM: NaCl 120.35, KCl 5.9, NaHCO₃ 15.5, NaH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, glucose 11.5), gassed with 97% O₂ and 3% CO₂.[8]

-

NK2 receptor agonist: [βAla⁸]neurokinin A (4-10).

-

Antagonist: Otilonium Bromide.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig. Isolate the proximal colon and place it in oxygenated Krebs-Ringer solution.[8] Carefully dissect circular muscle strips (e.g., 10 mm long and 2 mm wide).

-

Mounting: Mount the muscle strips in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with frequent washing.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the NK2 agonist [βAla⁸]neurokinin A (4-10) to determine the baseline contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the muscle strips with a specific concentration of otilonium bromide for a predetermined period (e.g., 30 minutes).

-

Repeat Agonist Curve: In the continued presence of otilonium bromide, repeat the cumulative concentration-response curve for [βAla⁸]neurokinin A (4-10).

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of otilonium bromide. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of otilonium bromide.

NK2 Receptor Internalization Assay

This protocol details a method to study the effect of otilonium bromide on agonist-induced NK2 receptor internalization in human colonic smooth muscle.

Materials and Reagents:

-

Full-thickness human colonic segments obtained from surgical resections.

-

Krebs solution.

-

NK2 receptor agonist: [βAla⁸]NKA(4-10).

-

Antagonist: Otilonium Bromide (e.g., 0.1-10 µmol/L).

-

4% paraformaldehyde in phosphate (B84403) buffer for fixation.

-

Cryostat for sectioning.

-

Primary antibody against the NK2 receptor.

-

Fluorescently labeled secondary antibody.

-

Confocal microscope.

Procedure:

-

Tissue Incubation: Incubate full-thickness human colonic segments in Krebs solution in the presence of otilonium bromide at various concentrations for a specific duration. A control group without otilonium bromide should be included.

-

Agonist Stimulation: Add the NK2 receptor selective agonist [βAla⁸]NKA(4-10) to the incubation medium and continue the incubation.

-

Fixation: Following incubation, fix the tissue segments in 4% paraformaldehyde.

-

Cryosectioning: After fixation, cryoprotect the tissues (e.g., in sucrose (B13894) solutions) and prepare cryosections (e.g., 10-15 µm thick).

-

Immunohistochemistry:

-

Permeabilize the sections and block non-specific binding sites.

-

Incubate with the primary antibody specific for the NK2 receptor.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections with an appropriate mounting medium.

-

-

Confocal Microscopy and Analysis:

-

Examine the sections using a confocal microscope.

-

In unstimulated cells, NK2 receptor immunoreactivity is expected to be primarily on the cell membrane.

-

In agonist-stimulated cells, immunoreactivity will appear as internalized vesicles within the cytoplasm.

-

Quantify the number of smooth muscle cells showing internalized NK2 receptors in the different treatment groups (control, agonist alone, agonist + otilonium bromide).

-

-

Data Analysis: Compare the percentage of cells with internalized receptors across the different conditions to determine the inhibitory effect of otilonium bromide on agonist-induced NK2 receptor internalization.

Conclusion

Otilonium bromide exhibits a clear antagonistic effect on the tachykinin NK2 receptor, a key mechanism contributing to its spasmolytic activity in the gastrointestinal tract. This is supported by quantitative data from both radioligand binding and functional assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of otilonium bromide and other potential NK2 receptor antagonists. The visualization of the NK2 receptor signaling pathway and the experimental workflows further elucidates the mode of action of otilonium bromide and provides a practical guide for researchers in the field. This comprehensive understanding is crucial for the rational design and development of novel therapeutics for motility disorders such as IBS.

References

- 1. The force generated by a visceral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. innoprot.com [innoprot.com]

- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. A smooth muscle tone-dependent stretch-activated migrating motor pattern in isolated guinea-pig distal colon - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of Otilonium Bromide: A Technical Guide

Introduction

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of irritable bowel syndrome (IBS).[1][2][3][4] Its clinical efficacy is attributed to a complex and multifaceted mechanism of action, which is predominantly localized to the gastrointestinal tract due to its poor systemic absorption.[1][3][4][5] This technical guide provides an in-depth overview of the in-vitro pharmacological profile of Otilonium bromide, focusing on its interactions with various cellular targets. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanisms of Action

In-vitro studies have elucidated that Otilonium bromide's spasmolytic effects arise from its ability to modulate multiple cellular targets involved in smooth muscle contraction and nociception.[1][2][3][4] The primary mechanisms include the blockade of voltage-gated calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin NK2 receptors.[1][6][7] This multi-target profile contributes to its robust inhibitory effects on intestinal motility and visceral pain.[1][2][3][4]

Data Presentation: Quantitative In-Vitro Pharmacology of Otilonium Bromide

The following tables summarize the quantitative data from various in-vitro studies, providing key metrics such as IC50, EC50, and Ki values for Otilonium bromide against its principal molecular targets.

Table 1: L-Type Calcium Channel Blocking Activity

| Preparation | Method | Parameter | Value (µM) | Reference |

| Human Sigmoid Colon Smooth Muscle Cells | Calcium Imaging (KCl-induced transients) | IC50 | 0.2 | [8][9] |

| Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition at 0.9 µM | 25% | [10][11] |

| Human Jejunal Circular Smooth Muscle Cells | Patch Clamp | % Inhibition at 9 µM | 90% | [10][11] |

| Rat Colonic Smooth Muscle Cells | Patch Clamp | EC50 | 0.885 | [12] |

| Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (KCl-induced transients) | EC50 | 3.6 | [6] |

| Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (BayK8644-induced transients) | EC50 | 4.0 | [6] |

Table 2: T-Type Calcium Channel Blocking Activity

| Channel Subtype (expressed in HEK293 cells) | Method | Parameter | Value (nM) | Reference |

| CaV3.1 (α1G) | Patch Clamp | IC50 | 774 ± 109 | [13] |

| CaV3.2 (α1H) | Patch Clamp | IC50 | >1000 | [14][15] |

| CaV3.3 (α1I) | Patch Clamp | IC50 | Significantly lower than CaV3.1 & CaV3.2 | [14][15] |

Table 3: Muscarinic Receptor Antagonism

| Receptor Subtype | Preparation | Method | Parameter | Value (nM) | Reference |

| M1, M2, M4, M5 | Various | Radioligand Binding | Ki | Sub-micromolar affinity | [16] |

| M2 | Rat Colon | Radioligand Binding | IC50 | 1220 | [16] |

| M3 | Isolated Human Colonic Crypts | Calcium Imaging (ACh-induced signals) | IC50 | 880 | [17][18] |

| Muscarinic (general) | Guinea-Pig Proximal Colon | Sucrose Gap (Methacholine-induced depolarization) | IC50 | 4.1 µM | [7] |

| Muscarinic (general) | Guinea-Pig Proximal Colon | Sucrose Gap (Methacholine-induced contraction) | IC50 | 3.7 µM | [7] |

| Muscarinic (general) | Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (Carbachol-induced transients) | EC50 | 8.4 µM | [6] |

| Muscarinic (general) | Rat Colonic Strips | Muscle Bath (Carbachol-induced contraction) | EC50 | 13.0 µM | [6] |

Table 4: Tachykinin NK2 Receptor Antagonism

| Preparation | Method | Parameter | Value (µM) | Reference |

| CHO cells (human NK2 receptor) | Radioligand Binding ([125I]neurokinin A) | Ki | 7.2 | [7] |

| CHO cells (human NK2 receptor) | Radioligand Binding ([3H]SR 48968) | Ki | 2.2 | [7] |

| Guinea-Pig Proximal Colon | Sucrose Gap ([βAla8]NKA (4-10)-induced depolarization) | IC50 | 38 | [7] |

| Guinea-Pig Proximal Colon | Sucrose Gap ([βAla8]NKA (4-10)-induced contraction) | IC50 | 45 | [7] |

| Human Cultured Colonic Smooth Muscle Cells | Calcium Imaging (NKA-induced transients) | EC50 | 11.7 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Patch-Clamp Technique for Ion Channel Analysis

The patch-clamp technique is employed to record ion currents across the cell membrane of isolated smooth muscle cells or heterologous expression systems (e.g., HEK293 cells).[10][11][12][14][15]

Methodology:

-

Cell Preparation: Single smooth muscle cells are enzymatically dissociated from tissue samples (e.g., human jejunum, rat colon) or cultured cells (e.g., HEK293) transfected with specific ion channel subunits are prepared.[10][11][12][14][15]

-

Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.[19][20]

-

Seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ).[19][21][22]

-

Configuration:

-

Whole-Cell Configuration: A strong pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell. This is used to record macroscopic currents from the entire cell membrane.[19][21][22]

-

Cell-Attached/Inside-Out/Outside-Out Configurations: These are used for single-channel recordings.[19][21][22]

-

-

Voltage Clamp: The membrane potential is held constant ("clamped") at a specific voltage by a feedback amplifier, and the current required to maintain this voltage is measured, reflecting the ion flow through the channels.[20][21]

-

Data Acquisition: Currents are recorded in response to voltage steps or ramps before and after the application of Otilonium bromide at various concentrations to determine its inhibitory effects.[10][11][12][14][15]

Calcium Imaging for Intracellular Calcium Measurement

Calcium imaging is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli in cultured smooth muscle cells or isolated tissues like colonic crypts.[6][8][9][17][18]

Methodology:

-

Cell Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Stimulation: After a baseline fluorescence measurement, cells are stimulated with agonists (e.g., KCl, BayK8644, carbachol, neurokinin A) in the presence or absence of varying concentrations of Otilonium bromide.[6][8][9]

-

Fluorescence Measurement: The fluorescence intensity of the indicator is measured over time using a fluorescence microscope equipped with a sensitive camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the [Ca2+]i.

-

Data Analysis: The change in fluorescence intensity or ratio is used to quantify the inhibition of calcium transients by Otilonium bromide, from which EC50 or IC50 values can be calculated.[6]

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are performed to determine the binding affinity (Ki) of Otilonium bromide for specific receptors, such as muscarinic and tachykinin NK2 receptors.[7][16]

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues (e.g., rat colon) or cultured cells (e.g., CHO cells transfected with the human NK2 receptor).[7][16][23][24]

-

Assay Setup: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [125I]neurokinin A or [3H]SR 48968 for NK2 receptors) at a fixed concentration.[7][23][24]

-

Competition Binding: The incubation is carried out in the presence of increasing concentrations of unlabeled Otilonium bromide.[23][24]

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[23][25]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of Otilonium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Isolated Tissue Bath for Smooth Muscle Contractility

Isolated tissue bath experiments are used to assess the effect of Otilonium bromide on the contractility of smooth muscle strips from various regions of the gastrointestinal tract (e.g., guinea-pig colon, rat colon).[7][12][26]

Methodology:

-

Tissue Preparation: Strips of smooth muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[26]

-

Tension Recording: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Stimulation: Contractions are induced by electrical field stimulation or by the addition of contractile agents (e.g., methacholine, neurokinin A agonists).[7][26]

-

Drug Application: The effect of Otilonium bromide is assessed by adding it to the bath at various concentrations prior to or during stimulation.

-

Data Analysis: The inhibition of the contractile response by Otilonium bromide is quantified, and concentration-response curves are constructed to determine IC50 values.[7]

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways affected by Otilonium bromide.

Experimental Workflows

Caption: Workflow for patch-clamp experiments.

Caption: Workflow for radioligand binding assays.

Logical Relationships

Caption: Logical relationship of Otilonium bromide's actions.

References

- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Otilonium Bromide: A Drug with a Complex Mechanism of Action. | Semantic Scholar [semanticscholar.org]

- 3. Otilonium Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimuscarinic, calcium channel blocker and tachykinin NK2 receptor antagonist actions of otilonium bromide in the circular muscle of guinea-pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of otilonium bromide on contractile patterns in the human sigmoid colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Otilonium bromide inhibits muscle contractions via L-type calcium channels in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. T-type Ca(2+) channel modulation by otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptor binding profile of Otilonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M(3) receptor-coupled calcium signals in isolated human colonic crypts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. personal.utdallas.edu [personal.utdallas.edu]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. youtube.com [youtube.com]

- 22. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

Otilonium Bromide: A Multifaceted Modulator of the Enteric Nervous System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Otilonium bromide (OB) is a quaternary ammonium (B1175870) derivative with potent spasmolytic activity, primarily utilized in the management of Irritable Bowel Syndrome (IBS). Its therapeutic efficacy stems from a complex and multifaceted mechanism of action within the gastrointestinal tract, particularly on the enteric nervous system (ENS). Unlike systemically absorbed drugs, OB exhibits poor systemic absorption, concentrating its effects locally on the colonic wall.[1][2] This technical guide provides a comprehensive overview of the molecular and cellular effects of otilonium bromide on the ENS, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

The enteric nervous system, often referred to as the "second brain," is a complex network of neurons and glial cells embedded in the wall of the gastrointestinal tract. It plays a crucial role in regulating gut motility, secretion, blood flow, and immune function. In pathological conditions such as IBS, dysregulation of the ENS can lead to symptoms of abdominal pain, bloating, and altered bowel habits. Otilonium bromide exerts its therapeutic effects by targeting key components of the ENS and smooth muscle cells, thereby restoring normal gut function.[1][2] This document will delve into the specific molecular interactions and cellular consequences of OB's action.

Mechanism of Action

Otilonium bromide's primary mechanism of action is the modulation of ion channels and receptors involved in neuronal signaling and smooth muscle contraction. Its effects are pleiotropic, involving the blockade of calcium channels, antagonism of muscarinic receptors, and interaction with tachykinin receptors.[1][3][4]

Calcium Channel Blockade

A cornerstone of OB's spasmolytic activity is its ability to block voltage-gated calcium channels in intestinal smooth muscle cells, thereby inhibiting the influx of calcium required for contraction.[5][6]

-

L-type Calcium Channels: OB potently inhibits L-type calcium channels, which are the main pathway for calcium entry into smooth muscle cells.[5][7] This action directly contributes to the relaxation of intestinal smooth muscle, alleviating spasms.[5][6]

-

T-type Calcium Channels: In addition to its effects on L-type channels, OB also blocks T-type calcium channels.[1][8] While L-type channels are crucial for sustained contractions, T-type channels are thought to play a role in regulating the excitability of smooth muscle cells and neurons.[8]

Muscarinic Receptor Antagonism

Otilonium bromide exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[5][9] Acetylcholine is a key excitatory neurotransmitter in the gut, promoting smooth muscle contraction and secretion.

-

M3 Receptor Selectivity: Studies have shown that OB has a notable affinity for the M3 muscarinic receptor subtype, which is predominantly expressed on smooth muscle cells and is coupled to calcium mobilization from intracellular stores.[10][11] By blocking M3 receptors, OB further contributes to its spasmolytic effect.

-

Broad Muscarinic Receptor Binding: OB also binds to other muscarinic receptor subtypes, including M1, M2, M4, and M5, with sub-micromolar affinity, suggesting a broad modulatory role on cholinergic signaling within the ENS.[9]

Tachykinin NK2 Receptor Antagonism

Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in mediating visceral hypersensitivity and gut motility. Otilonium bromide acts as an antagonist at tachykinin NK2 receptors.[12][13] This action is thought to contribute to its analgesic effects by modulating the activity of sensory afferent neurons.[12]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of otilonium bromide on various targets within the enteric nervous system.

| Target | Experimental Model | Parameter | Value | Reference |

| L-type Calcium Channels | ||||

| Rat colonic smooth muscle cells | EC50 | 885 nM | [5] | |

| Human colonic smooth muscle cells (KCl-induced Ca2+ transients) | EC50 | 3.6 µM | [14] | |

| Human colonic smooth muscle cells (BayK8644-induced Ca2+ transients) | EC50 | 4.0 µM | [14] | |

| T-type Calcium Channels | ||||

| HEK293 cells expressing CaV3.1 | % Inhibition (at 3 µM) | 82.6 ± 2.2% | [8] | |

| HEK293 cells expressing CaV3.1 | % Inhibition (at 10 µM) | 96.7 ± 0.7% | [8] | |

| Muscarinic Receptors | ||||

| Human colonic crypts (ACh-induced Ca2+ signals) | IC50 | 880 nM | [10][11] | |

| Rat colon (M2 receptors) | IC50 | 1220 nM | [9] | |

| Human colonic smooth muscle cells (Carbachol-induced Ca2+ transients) | EC50 | 8.4 µM | [14] | |

| Rat colonic strips (Carbachol-induced contraction) | EC50 | 13.0 µM | [14] | |

| Tachykinin Receptors | ||||

| Human colonic smooth muscle cells (NKA-induced Ca2+ transients) | EC50 | 11.7 µM | [14] | |

| Human colon (NK2 receptor internalization) | IC50 | 0.59 µM | [15] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by otilonium bromide and a typical experimental workflow for studying its effects.

Figure 1: Otilonium Bromide's multifaceted mechanism of action on enteric smooth muscle cells.

Figure 2: Experimental workflow for studying colonic strip contractility in an organ bath.

Experimental Protocols

Organ Bath Studies on Colonic Strips

This in vitro method is used to assess the contractility of intestinal smooth muscle and the effects of pharmacological agents.[1][6][16]

-

Tissue Preparation:

-

Obtain segments of the colon from the desired species (e.g., rat, human).

-

Remove the mucosa and submucosa layers to isolate the muscularis externa.

-

Cut muscle strips in the longitudinal and circular orientations.

-

-

Experimental Setup:

-

Suspend the muscle strips in organ baths containing Krebs solution (composition in mM: 137.4 Na+, 5.9 K+, 2.5 Ca2+, 1.2 Mg2+, 124 Cl−, 15.5 HCO3−, 1.2 H2PO4−, and 11.5 glucose) maintained at 37°C and aerated with 95% O2 and 5% CO2.[8]

-

Connect the strips to isometric force transducers to record contractile activity.

-

Allow the tissues to stabilize for a period of at least 60 minutes, with periodic washing with fresh Krebs solution.

-

-

Procedure:

-

Induce contractions using various stimuli, such as high potassium chloride (KCl) solution (e.g., 50 mM), acetylcholine (ACh), or electrical field stimulation (EFS).[1][6][16]

-

Record baseline contractile responses.

-

Introduce otilonium bromide at varying concentrations into the organ bath and allow it to incubate with the tissue.

-

Re-apply the contractile stimuli in the presence of OB and record the responses.

-

Analyze the data to determine the inhibitory effect of OB on smooth muscle contraction.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cells.[5][7][8]

-

Cell Preparation:

-

Isolate single smooth muscle cells from the colon via enzymatic digestion.

-

Alternatively, use a cell line (e.g., HEK293) heterologously expressing the ion channel of interest (e.g., L-type or T-type calcium channels).[8]

-

-

Recording Configuration:

-

Use the whole-cell patch-clamp configuration to record macroscopic currents from the entire cell membrane.

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.

-

The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

-

-

Solutions:

-

External Solution (for T-type Ca2+ channels in HEK293 cells): NaCl Ringer solution.[8]

-

The specific composition of internal and external solutions will vary depending on the ion channel being studied.

-

-

Procedure:

-

Establish a stable whole-cell recording.

-

Apply voltage protocols to elicit ion channel currents.

-

Perfuse the cell with an external solution containing otilonium bromide at different concentrations.

-

Record the changes in ion channel currents in the presence of OB.

-

Analyze the data to determine the blocking effect of OB on the specific ion channels.

-

Measurement of Visceral Sensitivity

This in vivo or ex vivo method assesses the perception of pain in response to mechanical stimuli in the gut, a key feature of IBS.[3]

-

Methodology:

-

In human studies, a barostat is often used. A balloon is inserted into the rectum or sigmoid colon and inflated at a controlled rate (e.g., rapid phasic distension at 870 ml/min).[3]

-

In animal models, colorectal distension (CRD) is a common method. A balloon is inserted into the colon and inflated to various pressures or volumes.

-

-

Parameters Measured:

-

Sensory thresholds: The pressure or volume at which the subject first perceives a sensation, the urge to defecate, and pain.[3]

-

Maximum tolerable volume/pressure: The highest level of distension the subject can tolerate.[3]

-

Visceromotor response (in animals): Abdominal contractions in response to colorectal distension, measured by electromyography.

-

-

Procedure:

-

Establish baseline sensory thresholds or visceromotor responses.

-

Administer otilonium bromide (e.g., 40 mg three times daily in humans).[3]

-

Repeat the distension protocol after a period of treatment.

-

Compare the pre- and post-treatment responses to determine the effect of OB on visceral sensitivity.

-

Conclusion